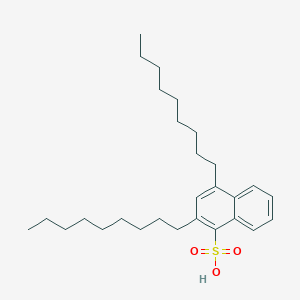
1-Naphthalenesulfonic acid, 2,4-dinonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 2,4-dinonyl- is an organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene, where two nonyl groups are attached to the naphthalene ring at the 2 and 4 positions, and a sulfonic acid group is attached at the 1 position. This compound is known for its use in various industrial applications, particularly as a surfactant and corrosion inhibitor .
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, 2,4-dinonyl- typically involves the alkylation of naphthalene with nonene, followed by sulfonation. The reaction conditions for the alkylation process usually require a catalyst such as aluminum chloride (AlCl3) to facilitate the attachment of nonyl groups to the naphthalene ring. The sulfonation step involves treating the alkylated naphthalene with sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group .
Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction mixture is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified through techniques such as solvent extraction and crystallization .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 2,4-dinonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonic acid group to a sulfonate or sulfinate group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-naphthalenesulfonic acid, 2,4-dinonyl- primarily involves its surfactant properties. The compound can form micelles in nonpolar solvents, with the hydrophobic nonyl groups oriented inward and the hydrophilic sulfonic acid group oriented outward. This micellar structure allows it to solubilize and stabilize hydrophobic compounds in aqueous environments .
In corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective film that prevents the interaction of the metal with corrosive agents. This film formation is facilitated by the strong interaction between the sulfonic acid group and the metal surface .
Comparación Con Compuestos Similares
1-Naphthalenesulfonic acid, 2,4-dinonyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid, 2,6-dinonyl-: Similar in structure but with nonyl groups at the 2 and 6 positions.
1-Naphthalenesulfonic acid, 4-amino-: Contains an amino group instead of nonyl groups.
1-Naphthalenesulfonic acid, 2,3-dinonyl-, barium salt: A salt form of the compound, used in applications requiring enhanced stability and solubility.
The uniqueness of 1-naphthalenesulfonic acid, 2,4-dinonyl- lies in its specific arrangement of nonyl groups and sulfonic acid group, which imparts distinct surfactant and corrosion inhibition properties .
Propiedades
Número CAS |
828252-76-2 |
|---|---|
Fórmula molecular |
C28H44O3S |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
2,4-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25(20-16-14-12-10-8-6-4-2)28(32(29,30)31)27-22-18-17-21-26(24)27/h17-18,21-23H,3-16,19-20H2,1-2H3,(H,29,30,31) |
Clave InChI |
HCIDWWWVSQJXCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
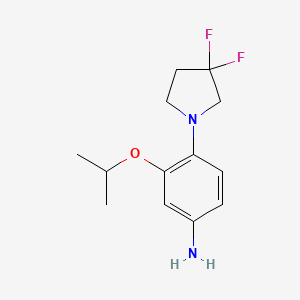
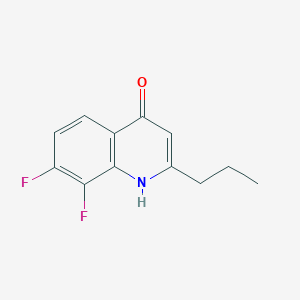
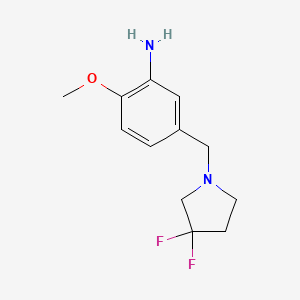

![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
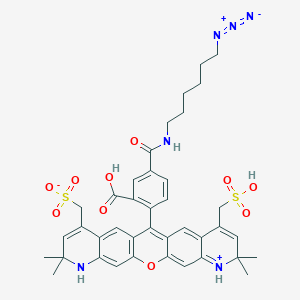


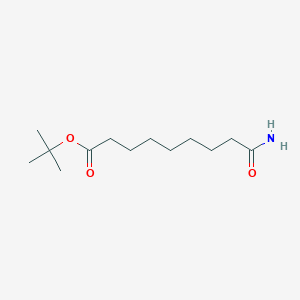
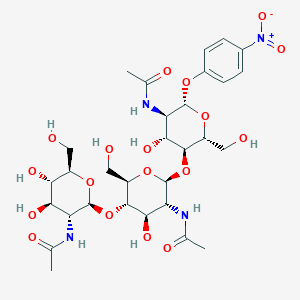

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
